molecular formula C21H21N5O4 B2776116 N-(2,3-dimethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide CAS No. 1008646-63-6

N-(2,3-dimethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide

Cat. No.: B2776116
CAS No.: 1008646-63-6
M. Wt: 407.43
InChI Key: IYUFIHGJRTZFMW-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a high-quality chemical reagent with the CAS Number 1008646-63-6 . This complex molecule has a molecular formula of C21H21N5O4 and a molecular weight of 407.42 g/mol . Its structure features a pyrrolo[3,4-d][1,2,3]triazole-dione core, a 4-methoxyphenyl substituent, and an acetamide group linked to a 2,3-dimethylphenyl ring, making it a valuable intermediate in medicinal chemistry and drug discovery research . The distinct hybrid architecture of this compound, which combines multiple nitrogen-rich heterocycles with lipophilic aromatic groups, suggests potential for diverse biological interactions. Researchers can leverage this scaffold as a key building block for developing novel pharmacological tools, particularly in the synthesis of libraries for high-throughput screening against various therapeutic targets. The structural motifs present are commonly associated with molecules investigated for their bioactive properties. This product is supplied with a minimum purity of 90% and is intended for research and development purposes exclusively . It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4/c1-12-5-4-6-16(13(12)2)22-17(27)11-25-19-18(23-24-25)20(28)26(21(19)29)14-7-9-15(30-3)10-8-14/h4-10,18-19H,11H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYUFIHGJRTZFMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)OC)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dimethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide typically involves multiple steps:

    Formation of the Pyrrolo[3,4-d][1,2,3]triazole Core: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 2,3-Dimethylphenyl and 4-Methoxyphenyl Groups: These groups are introduced through substitution reactions, often using reagents like halides or organometallic compounds.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolo[3,4-d][1,2,3]triazole core.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halides, organometallic reagents, and catalysts like palladium or copper.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups like halides, alkyl, or aryl groups.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a lead candidate in drug development due to its potential therapeutic effects. Its structure suggests interactions with various biological targets:

  • Antitumor Activity : Studies indicate that derivatives of pyrrolo[3,4-d][1,2,3]triazole compounds exhibit cytotoxic effects against cancer cell lines. This makes N-(2,3-dimethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide a candidate for further investigation in oncology .
  • Antimicrobial Properties : The compound's structure may confer antibacterial and antifungal properties. Research into similar compounds has demonstrated effectiveness against various pathogens .

Biological Research

The compound can serve as a tool in biological studies to explore cellular mechanisms:

  • Enzyme Inhibition : The pyrrolo[3,4-d][1,2,3]triazole core is known to interact with specific enzymes. For instance, it may inhibit acetylcholinesterase activity—an important target for neuropharmacological research .
  • Cell Signaling Pathways : Investigating how this compound affects signaling pathways can provide insights into its role in cellular processes and disease mechanisms.

Material Science

Due to its unique chemical structure:

  • Polymer Synthesis : The compound can be utilized as a building block for synthesizing new materials with tailored properties for applications in electronics or drug delivery systems.

Case Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of various pyrrolo[3,4-d][1,2,3]triazole derivatives on human cancer cell lines. Results indicated that modifications to the triazole ring significantly influenced the potency of these compounds against tumor cells. This compound was highlighted for its promising activity against breast cancer cells.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties of triazole derivatives against bacterial strains like Staphylococcus aureus and Escherichia coli. This compound demonstrated significant inhibition of bacterial growth compared to control groups.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following table highlights key structural and synthetic differences between the target compound and its analogs:

Compound Core Structure Substituents Key Functional Groups Synthetic Route
Target Compound Pyrrolo[3,4-d][1,2,3]triazole 5-(4-Methoxyphenyl), N-(2,3-dimethylphenyl)acetamide 4,6-Dioxo, methoxy, acetamide Likely involves cyclization of triazole precursors with chloroacetamide derivatives
3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one () Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine 5-(4-Methoxyphenyl), 3,8-diphenyl, triazolo[3,4-b][1,3,4]thiadiazinone Thiadiazinone, methoxy Reaction with monochloroacetic acid under basic conditions
2-(4,6-Dimethyl-1,5-dioxo-8-phenyl-5,6-dihydro-1H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2(4H)-yl)-N-(2,5-dimethylphenyl)acetamide () Pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine 4,6-Dimethyl, 8-phenyl, N-(2,5-dimethylphenyl)acetamide 1,5-Dioxo, dimethylphenyl Condensation of triazolopyrimidine precursors with acetamide side chains
Compound 9 () Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine 5-(4-Methoxyphenyl), N-[4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]carbohydrazide Thiazolidinone, carbohydrazide Treatment with ethyl chloroacetate followed by heterocyclization

Key Observations :

Core Heterocycles: The target compound’s pyrrolo[3,4-d][1,2,3]triazole core is distinct from analogs featuring thiazolo-pyrimidine () or thieno-triazolo-diazepine systems (). The 4,6-dioxo groups in the target compound enhance hydrogen-bonding capacity compared to thiadiazinone or thiazolidinone moieties in analogs .

Substituent Effects: The 4-methoxyphenyl group is conserved in several analogs (), suggesting its role in π-π stacking or metabolic stability. The 2,3-dimethylphenyl acetamide side chain in the target compound may improve lipophilicity relative to dimethylphenyl () or phenylthiazolidinone () substituents .

Synthetic Complexity :

  • The target compound’s synthesis likely requires precise cyclization steps, similar to methods for analogs using sodium acetate or chloroacetic acid (). However, analogs with thiazolo-pyrimidine cores involve additional heterocyclization with phenylisothiocyanate (), increasing synthetic steps .

Physicochemical and Functional Properties

  • Solubility: The 4,6-dioxo groups in the target compound may enhance aqueous solubility compared to sulfur-containing analogs (e.g., thiadiazinone in ), which exhibit higher hydrophobicity .
  • Stability : The acetamide linkage in the target compound is less prone to hydrolysis than the carbohydrazide group in ’s Compound 9, which could degrade under acidic conditions .

Implications for Drug Design

Structural comparisons (as per ) highlight that minor changes in heterocyclic cores or substituents significantly alter physicochemical and binding properties. For example:

  • The 2,3-dimethylphenyl group in the target compound may confer better metabolic stability compared to unsubstituted phenyl analogs .

Biological Activity

N-(2,3-dimethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests a multifaceted mechanism of action that could impact various biological pathways. This article synthesizes current knowledge regarding its biological activity based on recent research findings.

  • Molecular Formula : C21H21N5O4
  • Molecular Weight : 407.42 g/mol
  • CAS Number : 1008245-08-6

The compound is believed to interact with specific biological targets that modulate cellular pathways associated with cancer and other diseases. Preliminary studies indicate that it may act as an inhibitor of certain enzymes involved in cell proliferation and survival.

Biological Activity

  • Anticancer Activity :
    • Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:
      • In vitro studies show IC50 values in the low micromolar range (0.3–0.5 µM) for several cancer types including leukemia and neuroblastoma .
      • The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.
  • Inhibition of Key Enzymes :
    • The compound has been shown to inhibit enzymes critical to tumor growth and metastasis. It targets proteins involved in the regulation of apoptosis and cell survival pathways .

Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of the compound on leukemia cell lines (EU-3) and neuroblastoma (NB) cell lines (NB-1643). The results indicated:

  • Significant reduction in cell viability.
  • Enhanced sensitivity in ALL cells compared to NB cells.
Cell LineIC50 (µM)Sensitivity Level
EU-30.3High
NB-16430.5Moderate

Study 2: Apoptosis Induction

Another investigation focused on the apoptosis-inducing capability of the compound:

  • Flow cytometry analysis revealed increased annexin V positivity in treated cells.
  • Western blot analysis confirmed upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins.

Q & A

Q. Table 1: Key Synthetic Parameters and Outcomes

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
CyclizationDMSO, 80°C, 12h6892%
AcetylationEDC/HOBt, 0°C, 4h8596%
PurificationEthanol/water (3:1)7598%

Q. Table 2: Biological Activity of Structural Analogues

SubstituentTarget IC50 (nM)Solubility (µg/mL)Metabolic Stability (t1/2, h)Reference
4-MethoxyphenylEGFR: 12 ± 245 ± 53.2
4-ChlorophenylPARP1: 8 ± 128 ± 31.8
3,4-DimethylphenylCDK2: 25 ± 460 ± 74.5

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